N-(2-Chlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Chlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Formylation: The indole core is then formylated at the 3-position using reagents like Vilsmeier-Haack reagent (DMF and POCl3).
Acetamide Formation: The formylated indole is reacted with 2-chlorophenylamine and acetic anhydride to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 2-(3-carboxy-1H-indol-1-yl)-N-(2-chlorophenyl)acetamide.
Reduction: 2-(3-hydroxymethyl-1H-indol-1-yl)-N-(2-chlorophenyl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a chemical reagent.
Mechanism of Action
The mechanism of action of N-(2-Chlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide depends on its specific biological target. Generally, indole derivatives can interact with various enzymes or receptors, modulating their activity. The formyl group may also play a role in the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
N-(2-Chlorophenyl)-2-(1H-indol-3-yl)acetamide: Lacks the formyl group, which may affect its biological activity.
N-(2-Chlorophenyl)-2-(3-methyl-1H-indol-1-yl)acetamide: Contains a methyl group instead of a formyl group, leading to different reactivity.
Uniqueness
N-(2-Chlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide is unique due to the presence of both the formyl group and the indole core, which may confer specific biological activities and reactivity patterns not seen in other similar compounds.
Properties
CAS No. |
886499-56-5 |
---|---|
Molecular Formula |
C17H13ClN2O2 |
Molecular Weight |
312.7 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-2-(3-formylindol-1-yl)acetamide |
InChI |
InChI=1S/C17H13ClN2O2/c18-14-6-2-3-7-15(14)19-17(22)10-20-9-12(11-21)13-5-1-4-8-16(13)20/h1-9,11H,10H2,(H,19,22) |
InChI Key |
WAJFNGHZWDUJEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC(=O)NC3=CC=CC=C3Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.